Welcome to the BenchChem Online Store!
molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No. B3191241
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06342644B1

Procedure details

A 200 ml capacity autoclave was charged with 30.4 g (200 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3(propanediamine), 44.9 mg (0.4 mmol) of t-BuOK and 2-propanol (15 ml), and the mixture was stirred at 30° C. for 18 hours while forcing 3 Mpa of hydrogen. After completion of the reaction, hydrogen was purged and the reaction solution was concentrated and distilled under a reduced pressure to obtain 30.2 g of pulegol. The yield was 98%.
Quantity
30.4 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3(propanediamine)
Quantity
19.1 mg
Type
reactant
Reaction Step One
Quantity
44.9 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:11][C:9](=[O:10])[C:5](=[C:6]([CH3:8])[CH3:7])[CH2:4][CH2:3]1.CC([O-])(C)C.[K+].[H][H]>CC(O)C>[CH3:1][CH:2]1[CH2:11][CH:9]([OH:10])[C:5](=[C:6]([CH3:7])[CH3:8])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
C[C@@H]1CCC(=C(C)C)C(=O)C1
Name
RuCl2(PPh3)3(propanediamine)
Quantity
19.1 mg
Type
reactant
Smiles
Name
Quantity
44.9 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1CCC(=C(C)C)C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.